

Application of 2-(4-Fluorophenyl)benzaldehyde in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)benzaldehyde

Cat. No.: B067038

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Introduction

2-(4-Fluorophenyl)benzaldehyde is a versatile biphenyl aldehyde intermediate that holds significant potential in the synthesis of various agrochemicals. The presence of the fluorinated phenyl group is a key structural feature, as the incorporation of fluorine atoms into active ingredients is a common strategy in agrochemical design to enhance efficacy, metabolic stability, and binding affinity to target sites. This document provides detailed application notes and experimental protocols for the use of **2-(4-Fluorophenyl)benzaldehyde** and its derivatives in the synthesis of fungicides, herbicides, and insecticides.

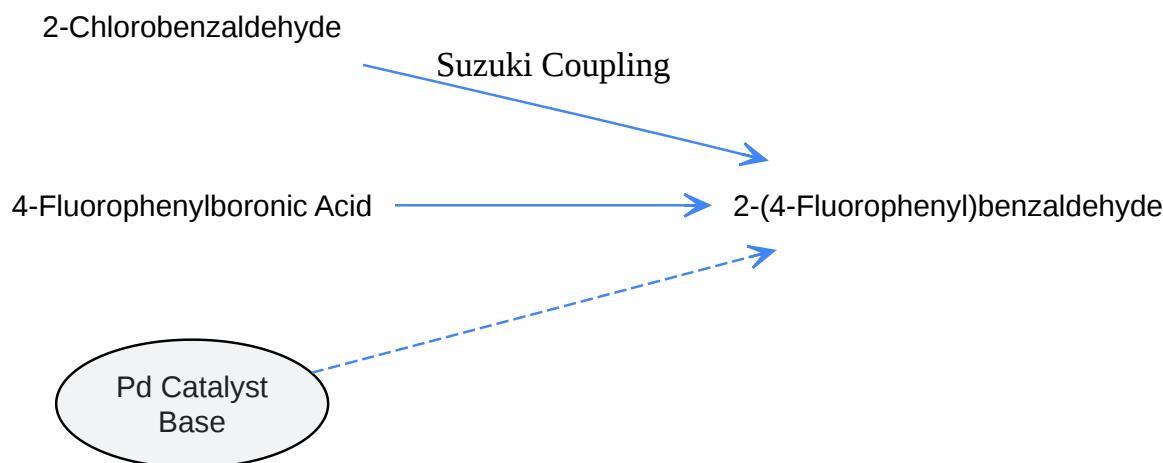
Fungicide Synthesis: A Gateway to Triazole Fungicides

One of the primary applications of **2-(4-Fluorophenyl)benzaldehyde** in agrochemical synthesis is as a precursor to 2,4'-difluorobenzophenone, a key intermediate in the production of the broad-spectrum triazole fungicide, flutriafol.^{[1][2]} Flutriafol is effective against a wide range of fungal diseases in various crops. The synthesis proceeds through the oxidation of the aldehyde to a ketone, followed by subsequent reactions to build the triazole functionality.

Experimental Protocol: Synthesis of 2,4'-Difluorobenzophenone (Intermediate for Flutriafol)

This protocol is adapted from a Suzuki-Miyaura coupling reaction, a powerful method for the formation of C-C bonds.^[3] While the cited patent utilizes o-fluorobenzaldehyde, a similar protocol can be applied for the synthesis of **2-(4-Fluorophenyl)benzaldehyde** itself, which can then be oxidized to the target benzophenone.

Reaction: Suzuki-Miyaura Coupling for the Synthesis of **2-(4-Fluorophenyl)benzaldehyde**



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Caption: Suzuki-Miyaura coupling for **2-(4-Fluorophenyl)benzaldehyde** synthesis.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Chlorobenzaldehyde	140.57	14.06 g	0.1
4-Fluorophenylboronic acid	139.92	15.39 g	0.11
Palladium(II) acetate	224.49	0.224 g	0.001
Triphenylphosphine	262.29	0.525 g	0.002
Potassium carbonate	138.21	27.64 g	0.2
Toluene	-	200 mL	-
Water	-	50 mL	-

Procedure:

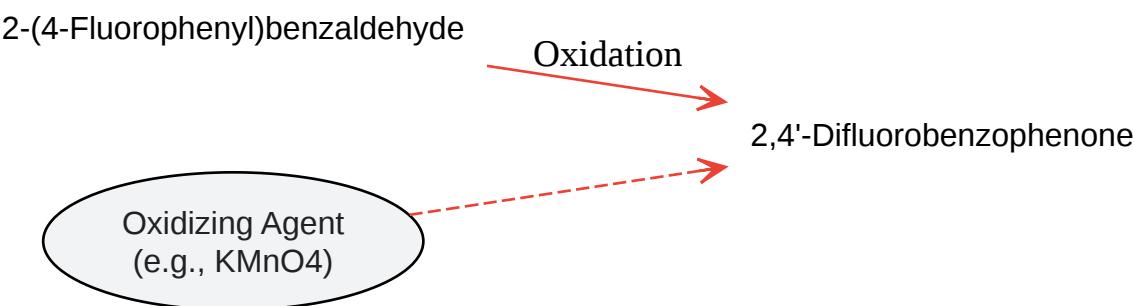
- To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzaldehyde, 4-fluorophenylboronic acid, potassium carbonate, and triphenylphosphine.
- Add toluene and water to the flask.
- Bubble nitrogen gas through the mixture for 15 minutes to degas.
- Add palladium(II) acetate to the mixture.
- Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (50 mL).

- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield **2-(4-Fluorophenyl)benzaldehyde**.

Expected Yield: 85-95%

Experimental Protocol: Oxidation to 2,4'-Difluorobenzophenone

Reaction:



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Caption: Oxidation of the aldehyde to a ketone.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-(4-Fluorophenyl)benzaldehyde	200.21	20.02 g	0.1
Potassium permanganate (KMnO ₄)	158.03	17.38 g	0.11
Acetic acid	-	150 mL	-
Water	-	50 mL	-

Procedure:

- In a 500 mL round-bottom flask, dissolve **2-(4-Fluorophenyl)benzaldehyde** in glacial acetic acid.
- Slowly add a solution of potassium permanganate in water to the flask with stirring, while maintaining the temperature below 30 °C using an ice bath.
- After the addition is complete, continue stirring at room temperature for 4-6 hours.
- Monitor the reaction by TLC until the starting material disappears.
- Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears and a brown precipitate of manganese dioxide is formed.
- Pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).
- Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by recrystallization or column chromatography to obtain 2,4'-difluorobenzophenone.

Expected Yield: 70-85%

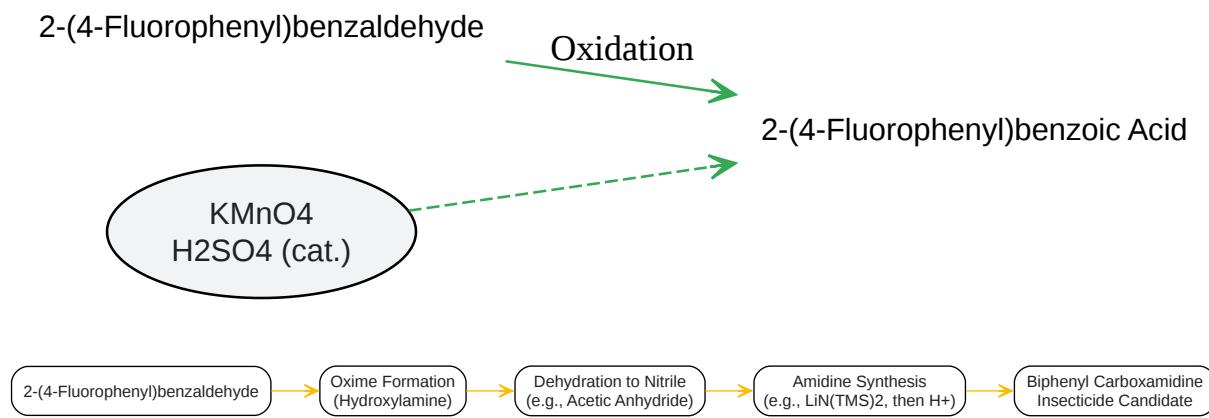
Herbicide Synthesis: Building Blocks for Phenyl-Pyridine Carboxamides

2-(4-Fluorophenyl)benzaldehyde can be oxidized to 2-(4-fluorophenyl)benzoic acid, a potential precursor for the synthesis of herbicides. For instance, the herbicide diflufenican, a pyridine carboxamide derivative, utilizes a substituted nicotinic acid and a difluoroaniline.[4][5] While not a direct product, 2-(4-fluorophenyl)benzoic acid could be a building block for novel herbicides with a similar mode of action.

Experimental Protocol: Oxidation to 2-(4-Fluorophenyl)benzoic Acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid, a key transformation for creating further agrochemical intermediates.[6][7]

Reaction:



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